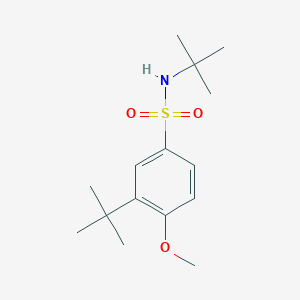amine](/img/structure/B226257.png)
[(4-Chloronaphthyl)sulfonyl](2-pyridylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Chloronaphthyl)sulfonyl](2-pyridylmethyl)amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a naphthalene ring system substituted with a sulfonamide group, a pyridine ring, and a chlorine atom. Its molecular formula is C16H13ClN2O2S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloronaphthyl)sulfonyl](2-pyridylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloronaphthalene-1-sulfonyl chloride and 2-pyridinemethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloronaphthalene-1-sulfonyl chloride is reacted with 2-pyridinemethanamine in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves:
Large-Scale Reactors: Using large-scale reactors to mix the starting materials and base.
Continuous Stirring: Ensuring continuous stirring and maintaining optimal temperature conditions.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for efficient separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Chloronaphthyl)sulfonyl](2-pyridylmethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group in the pyridine ring can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
[(4-Chloronaphthyl)sulfonyl](2-pyridylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4-Chloronaphthyl)sulfonyl](2-pyridylmethyl)amine involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular processes.
Pathways: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(2-pyridinylmethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
4-chloro-N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)benzamide: Contains a tetrazole ring in addition to the pyridine and benzene rings.
Uniqueness
[(4-Chloronaphthyl)sulfonyl](2-pyridylmethyl)amine is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C16H13ClN2O2S |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
4-chloro-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2 |
Clé InChI |
CMMADOQKLSKOCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCC3=CC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






)amine](/img/structure/B226241.png)

![[(4-Bromo-3-pentyloxyphenyl)sulfonyl]propylamine](/img/structure/B226251.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226255.png)




![2-[(3-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226282.png)
